Cilagicin was synthesized using a combination of bioinformatics and solid-phase peptide synthesis techniques. The synthesis process involved identifying nonribosomal peptide synthetase (NRPS) biosynthetic gene clusters that could potentially produce cilagicin-like compounds. The researchers focused on gene clusters that shared significant sequence homology with known antibiotic-producing strains, particularly those found in Paenibacillus mucilaginosus .
The synthesis method utilized standard Fmoc-based solid-phase peptide synthesis protocols. This technique allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of various amino acids in a controlled manner. The resulting cilagicin analogs were optimized for potency and biological activity through iterative rounds of chemical modification and testing .
Cilagicin operates through a unique mechanism that involves binding to two essential undecaprenyl phosphates—C55-P and C55-PP—both crucial for bacterial cell wall biosynthesis. Unlike traditional antibiotics that target one of these molecules, cilagicin's ability to sequester both prevents bacteria from constructing their cell walls effectively, thereby exerting its bactericidal effects .
The mechanism of action for cilagicin involves its interaction with key components in bacterial cell wall synthesis pathways. By binding to undecaprenyl phosphates, it disrupts the normal function of these molecules, which are vital for transporting peptidoglycan precursors necessary for cell wall formation . This leads to an inability for the bacteria to maintain structural integrity, ultimately causing cell death.
Cilagicin exhibits several notable physical and chemical properties that contribute to its function as an antibiotic:
These properties make cilagicin a promising candidate for further development as an antibiotic therapy.
Cilagicin's primary application lies in its potential use as an antibiotic treatment against resistant bacterial infections. Its unique mechanism allows it to be effective where traditional antibiotics fail, particularly in treating infections caused by Gram-positive bacteria resistant to multiple drugs .
Moreover, cilagicin's discovery underscores the importance of computational approaches in drug discovery, paving the way for future research into other uncharacterized natural compounds that could lead to new therapeutic agents.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3